(1-Benzyl-1H-imidazol-2-yl)-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXJLERUJWJFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630004 | |
| Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123566-33-6 | |
| Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123566-33-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of the Imidazole Scaffold in Medicinal Chemistry and Drug Development
The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. tsijournals.comchemijournal.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active molecules and its versatile chemical properties. bohrium.comnih.gov The significance of the imidazole nucleus stems from its ability to engage in multiple types of interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net Its electron-rich nature, coupled with the capacity for hydrogen bonding, allows it to mimic structures like purines and bind effectively to nucleotide-binding sites on enzymes. researchgate.netresearchgate.net
The imidazole core is a fundamental component of several naturally occurring and vital biomolecules. nih.gov The most prominent example is the amino acid histidine, which plays a crucial role in the structure and function of numerous proteins and enzymes, including hemoglobin. tsijournals.comchemijournal.com Histidine's imidazole side chain is also involved in intracellular buffering processes. tsijournals.comwikipedia.org The decarboxylation of histidine produces histamine (B1213489), a key signaling molecule involved in local immune responses and physiological functions. tsijournals.comnih.gov
The structural versatility of the imidazole ring has been leveraged by medicinal chemists to develop a wide array of successful therapeutic agents. nih.govresearchgate.net Its derivatives have demonstrated a vast range of pharmacological activities, leading to the creation of drugs across various therapeutic classes. bohrium.comnih.gov The stability and water solubility of the imidazole structure are also desirable properties in drug design. ijsrtjournal.com
Below is a table of notable compounds containing the imidazole scaffold, highlighting their significance.
| Compound Name | Classification | Significance |
| Histidine | Amino Acid | A fundamental building block of proteins and enzymes. chemijournal.comnih.gov |
| Histamine | Biogenic Amine | A mediator of immune responses and a regulator of physiological functions. tsijournals.comnih.gov |
| Metronidazole | Antimicrobial Agent | An effective drug against anaerobic bacteria and protozoa. nih.govresearchgate.net |
| Cimetidine | Antihistamine | A histamine H2 receptor antagonist used to treat peptic ulcers. researchgate.netnumberanalytics.com |
| Omeprazole | Proton Pump Inhibitor | Used to treat acid reflux and peptic ulcers. nih.gov |
| Losartan | Antihypertensive Agent | An angiotensin II receptor antagonist for treating high blood pressure. numberanalytics.com |
| Dacarbazine | Anticancer Agent | An alkylating agent used in chemotherapy. researchgate.net |
Historical Perspective on the Discovery and Early Research of Imidazole Compounds
The history of imidazole (B134444) chemistry dates back to the 19th century. While various imidazole derivatives were discovered as early as the 1840s, the parent compound, imidazole, was first successfully synthesized in 1858 by the German chemist Heinrich Debus. chemijournal.comnih.govnih.govijsrtjournal.com He achieved this by reacting glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849), a reaction now known as the Debus synthesis. chemijournal.comwikipedia.orgnih.gov The compound was originally named "glyoxaline." wikipedia.org
The name "imidazole" was later coined in 1887 by the German chemist Arthur Rudolf Hantzsch. wikipedia.org The discovery and synthesis of imidazole marked a significant milestone in organic and medicinal chemistry, opening the door to exploring a new class of heterocyclic compounds with immense potential. ijsrtjournal.com Over the following decades, research into imidazole and its derivatives expanded significantly, revealing its presence in natural products and its potential for therapeutic applications, which continues to be an active area of investigation today. chemijournal.com
Structural Features and Electronic Configuration of the Imidazole Nucleus
Imidazole (B134444) (C₃H₄N₂) is a planar, five-membered heterocyclic compound. tsijournals.comchemijournal.com Its structure is characterized by two nitrogen atoms located at positions 1 and 3 of the ring. chemijournal.combohrium.com The molecule is aromatic, possessing a sextet of π electrons that are delocalized across the ring, which imparts significant stability. tsijournals.comnih.gov This electron arrangement consists of a pair of non-bonding electrons from the N-1 nitrogen atom and one electron from each of the other four ring atoms. nih.gov
A key characteristic of imidazole is its amphoteric nature, meaning it can act as both an acid and a base. tsijournals.comchemijournal.comwikipedia.org The nitrogen at the 3-position has a lone pair of electrons and acts as a basic site, readily accepting a proton. wikipedia.org The nitrogen at the 1-position bears a hydrogen atom that can be donated, making it acidic. wikipedia.org This dual reactivity is crucial for its role in biological systems, particularly in the catalytic activity of enzymes where the histidine residue can act as a proton donor or acceptor. nih.gov
The imidazole molecule is highly polar and completely soluble in water. tsijournals.comnih.gov Due to its electronic structure, the C-4 and C-5 positions have higher electron densities, making them susceptible to electrophilic attack, while the C-2 position is more prone to nucleophilic reactions. nih.gov The compound exists in two equivalent tautomeric forms, as the hydrogen atom on the N-1 nitrogen can shift to the N-3 nitrogen. chemijournal.com
The table below summarizes key properties of the imidazole nucleus.
| Property | Value/Description | Reference |
| Molecular Formula | C₃H₄N₂ | chemijournal.com |
| Molar Mass | 68.077 g/mol | wikipedia.org |
| Appearance | White or pale yellow solid | wikipedia.org |
| Acidity (pKa) | 14.5 | wikipedia.org |
| Basicity (pKa of conjugate acid) | ~7.0 | wikipedia.org |
| Dipole Moment | 3.61 D | tsijournals.comnih.gov |
| Aromaticity | Aromatic (6 π-electron system) | tsijournals.com |
| Nature | Amphoteric (acts as both acid and base) | chemijournal.comwikipedia.org |
Overview of Key Research Domains for Imidazole Derivatives and Their Broad Applications
Retrosynthetic Analysis and Identification of Precursor Molecules for the (1-Benzyl-1H-imidazol-2-yl)-acetic acid Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby planning a viable synthetic route. ias.ac.inamazonaws.com For this compound, the analysis begins by identifying the key structural components: the benzyl (B1604629) group, the imidazole ring, and the acetic acid moiety.
The primary disconnections are made at the N-C bond of the benzyl group and the C-C and C-N bonds forming the imidazole ring. This approach reveals a convergent synthesis strategy based on the formation of the heterocyclic core from acyclic precursors.
Key Disconnections and Precursors:
N-Benzyl Bond Disconnection: The most intuitive disconnection is at the nitrogen of the imidazole ring and the benzylic carbon. This identifies benzylamine as a primary precursor, which provides the N-1 substituent.
Imidazole Ring Disconnection (Debus-Radziszewski Approach): The imidazole ring itself can be deconstructed into three fundamental components based on the principles of the Debus-Radziszewski synthesis. wikipedia.orgslideshare.net This involves breaking the ring down into a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849).
The segment containing C4 and C5 originates from a 1,2-dicarbonyl compound .
The C2 atom and its attached acetic acid side chain can be traced back to an aldehyde precursor, specifically a derivative of glyoxylic acid or a related two-carbon aldehyde equivalent.
The two nitrogen atoms are typically supplied by ammonia (or a surrogate like ammonium (B1175870) acetate) and the primary amine (benzylamine).
This analysis leads to the identification of the following precursor molecules for a multi-component synthesis strategy:
| Precursor Molecule | Role in Final Structure |
| Benzylamine | Source of N-1 nitrogen and the benzyl substituent |
| Glyoxal (B1671930) (or a derivative) | Provides the C4-C5 backbone of the imidazole ring |
| A glyoxylic acid derivative | Provides the C2 and the attached acetic acid side chain |
| Ammonium Acetate (B1210297) | Serves as the source for the N-3 nitrogen atom |
Classical and Modern Synthetic Routes to Imidazole-2-acetic Acid Derivatives
The synthesis of imidazole-2-acetic acid derivatives is accomplished through various classical and modern chemical reactions. These methods are designed to efficiently construct the substituted imidazole core.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a prime example and remains a widely used method for generating substituted imidazoles. wikipedia.orgrsc.orgderpharmachemica.com
The classical approach to forming N-substituted imidazoles, such as the this compound framework, involves the condensation of three key components. slideshare.net A modification of the original Debus-Radziszewski reaction replaces one equivalent of ammonia with a primary amine to yield N-substituted imidazoles. wikipedia.org
The general reaction involves:
A 1,2-dicarbonyl compound (e.g., glyoxal, benzil) to form the C4-C5 bond of the imidazole ring.
An aldehyde to provide the C2 carbon.
Ammonia and a primary amine to provide the two nitrogen atoms at positions N3 and N1, respectively.
For the specific synthesis of this compound, the reactants would be benzylamine, glyoxal, a glyoxylic acid derivative, and ammonia. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde. scribd.comresearchgate.net
Table of Reactants in Modified Debus-Radziszewski Synthesis
| Reactant Type | Specific Example for Target Compound | Contribution to Imidazole Core |
|---|---|---|
| 1,2-Diketone | Glyoxal | C4 and C5 atoms |
| Aldehyde | Glyoxylic Acid | C2 atom and acetic acid side chain |
| Primary Amine | Benzylamine | N1 atom and benzyl group |
Ammonium acetate and acetic acid are crucial reagents in many imidazole synthesis protocols. slideshare.net
Ammonium Acetate (NH₄OAc): This salt serves a dual purpose. Primarily, it acts as a convenient and manageable source of ammonia, which is required for the formation of the imidazole ring's N-3 atom. nih.gov Additionally, it can act as a catalyst. The acetate ion is a mild base that can facilitate deprotonation steps, while the ammonium ion can participate in proton transfer steps. In four-component reactions to form tetrasubstituted imidazoles, ammonium acetate has been proven to be the most effective nitrogen source. rsc.org
Acetic Acid (AcOH): Often used as the solvent or co-solvent, acetic acid functions as a Brønsted acid catalyst. It protonates carbonyl groups, activating them towards nucleophilic attack by the amine and ammonia, thereby accelerating the condensation and cyclization steps that lead to the final imidazole product. nih.gov
The synthesis of imidazole derivatives via the Radziszewski reaction is an excellent example of a one-pot process. slideshare.net The condensation of a diketone, aldehyde, amine, and ammonium acetate can be performed in a single flask to generate highly substituted imidazoles. rsc.org This approach aligns with the principles of green chemistry by minimizing purification steps and resource consumption. researchgate.net
While multi-component reactions are excellent for constructing the imidazole core, metal-catalyzed reactions are powerful tools for the subsequent derivatization of the pre-formed ring. researchgate.net Direct C-H activation is a modern strategy that allows for the functionalization of C-H bonds, which are typically unreactive.
For imidazole derivatives, transition metal catalysis, particularly with nickel, has enabled the direct arylation and alkenylation at the C2 position, and in some cases, other positions of the ring. nih.govelsevierpure.com
Key Features of Nickel-Catalyzed C-H Arylation:
Catalyst System: A common system involves a nickel(II) salt like Ni(OTf)₂, a phosphine (B1218219) ligand such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like potassium phosphate (B84403) (K₃PO₄). researchgate.netnagoya-u.ac.jp
Solvent: The choice of solvent is critical, with tertiary alcohols like t-amyl alcohol proving to be particularly effective in promoting the reaction. nih.govresearchgate.net
Coupling Partners: This methodology allows for the coupling of imidazoles with various partners, including phenol (B47542) derivatives (via C-O activation) and chloroarenes. nih.govnagoya-u.ac.jp
This approach provides a powerful method for modifying a compound like this compound by introducing additional substituents onto the imidazole ring, thereby expanding its structural diversity for various applications.
Microwave-Assisted Synthetic Techniques for Accelerated Reaction Kinetics
Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry, offering substantial improvements in reaction times and yields for the synthesis of imidazole derivatives. niscpr.res.insciforum.net This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and consequently, accelerated reaction rates. derpharmachemica.comnih.gov The primary mechanisms for this energy transfer are dipole rotation and ionic conduction. derpharmachemica.com This method is considered a form of green chemistry as it often reduces the need for large amounts of solvents and can sometimes be performed under solvent-free conditions. niscpr.res.insciforum.netnih.gov
The application of microwave irradiation has been shown to dramatically decrease reaction times for the N-alkylation of imidazoles, from hours to mere minutes. sciforum.netnih.gov For instance, in the synthesis of certain aryl imidazoles, microwave-assisted methods completed the reaction in 12–16 minutes, a significant reduction from conventional heating methods. niscpr.res.in This efficiency is a key advantage, allowing for the rapid production of various imidazole-based compounds. niscpr.res.in
Several studies have demonstrated the successful application of microwave-assisted synthesis for various imidazole derivatives. One-pot multicomponent reactions are particularly well-suited for this technique. niscpr.res.injetir.org For example, the synthesis of 2,4,5-triarylimidazoles from the condensation of benzil, aldehydes, and ammonium acetate can be achieved in high yields within 1-3 minutes under solvent-free microwave irradiation. jetir.orgrasayanjournal.co.in In some cases, the use of a catalyst, such as glyoxylic acid or glacial acetic acid, further enhances the reaction efficiency. jetir.orgrasayanjournal.co.in
The table below provides a comparative overview of conventional versus microwave-assisted synthesis for a selection of imidazole derivatives, highlighting the significant reduction in reaction time and improvement in yield.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazole Derivatives
| Compound | Conventional Method Time | Microwave Method Time | Conventional Yield (%) | Microwave Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-diaryl-1,3-thiazolidin-4-ones | 24-48 hours | 12 minutes | - | Satisfactory | arkat-usa.org |
| 2-Aryl Benzimidazoles | 2-15 hours | Minutes | <50 | High | sciforum.net |
| 2,4,5-triarylimidazoles | - | 1-3 minutes | - | High | jetir.orgrasayanjournal.co.in |
| Aryl Imidazoles | - | 12-16 minutes | - | - | niscpr.res.in |
| 5,6-dichloro-2-(substitutedbenzyl)-1H-benzimidazole | - | 10 minutes | - | Good | tandfonline.com |
The data clearly indicates that microwave-assisted synthesis offers a more efficient and environmentally friendly pathway for the production of imidazole derivatives. niscpr.res.innih.gov The substantial reduction in reaction time not only accelerates the research and development process but also contributes to energy savings, aligning with the principles of green chemistry. orientjchem.orgatiner.gr
Application of Green Chemistry Principles in the Synthesis of Imidazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact and enhance safety. researchgate.netresearchgate.net This approach focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comnih.gov Key principles relevant to imidazole synthesis include waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency. wjpmr.comnih.gov
One of the primary strategies in greening the synthesis of imidazoles is the use of environmentally benign catalysts and solvents. ijpsr.com For example, the use of lemon juice, a natural and biodegradable material, has been reported as an effective bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This method offers advantages such as short reaction times, easy work-up, and the use of a low-cost, non-toxic catalyst. researchgate.net Similarly, water has been utilized as a green solvent in conjunction with recyclable catalysts like PEG-SOCl for the synthesis of 2,4,5-trisubstituted imidazoles. ijpsr.com
Solvent-free, or solid-phase, reactions represent another significant green chemistry approach. asianpubs.orgresearchgate.net These methods eliminate the need for potentially hazardous organic solvents, thereby reducing waste and environmental pollution. asianpubs.org One-pot multicomponent reactions, often performed under solvent-free conditions, are highly efficient and align with the principle of atom economy by maximizing the incorporation of all starting materials into the final product. asianpubs.orgresearchgate.net
Microwave-assisted synthesis, as discussed in the previous section, is also a cornerstone of green chemistry in this context. researchgate.netresearchgate.net By significantly reducing reaction times, it leads to substantial energy savings. orientjchem.orgatiner.gr Furthermore, the ability to conduct these reactions under solvent-free conditions further enhances their green credentials. niscpr.res.inrasayanjournal.co.in
The following table summarizes various green chemistry approaches applied to the synthesis of imidazole derivatives, highlighting the catalyst, solvent, and key advantages of each method.
Table 2: Green Chemistry Approaches in Imidazole Derivative Synthesis
| Method | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Lemon Juice | Ethanol (B145695) | Readily available, inexpensive, biodegradable, non-toxic catalyst; short reaction time. | researchgate.net |
| Heterogeneous Catalysis | PEG-SOCl | Water | Recyclable and reusable catalyst, environmentally friendly solvent. | ijpsr.com |
| Solvent-Free Synthesis | - | None | High yields, easy set-up, mild reaction conditions, eliminates hazardous solvents. | asianpubs.org |
| Solid-Phase Grinding | Glacial Acetic Acid | None | Rapid reaction, avoids bulk solvents. | researchgate.net |
| Microwave-Assisted Synthesis | Various/None | Minimal/None | Drastically reduced reaction times, energy efficiency, often solvent-free. | niscpr.res.inrasayanjournal.co.in |
The adoption of these green chemistry principles not only leads to more environmentally responsible synthetic routes but can also offer economic benefits through reduced solvent and energy consumption, and simplified purification processes. wjpmr.com
Elucidation of Reaction Pathways and Transformation Mechanisms Involving the Imidazole Core
The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like (N-1) and the other pyridine-like (N-3). The N-1 position of this compound is substituted with a benzyl group, which influences the reactivity of the ring through its electronic and steric effects.
The imidazole ring is generally susceptible to electrophilic attack, and theoretical studies suggest that in 1-substituted imidazoles, the C-5 position is the most favored site for electrophilic substitution, followed by the C-4 position. uobabylon.edu.iq Attack at the C-2 position is generally disfavored. uobabylon.edu.iq The benzyl group at N-1 is an electron-donating group, which can further activate the ring towards electrophilic substitution.
Common electrophilic substitution reactions that could be envisaged for the imidazole core of this compound include nitration, halogenation, and Friedel-Crafts type reactions. For instance, nitration would likely yield the 4-nitro or 5-nitro derivative.
Conversely, nucleophilic substitution on an unsubstituted imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. rsc.org In the case of this compound, the presence of the electron-donating benzyl group and the deprotonated carboxylate group (under basic conditions) would further disfavor direct nucleophilic attack on the ring. However, transformation of the imidazole ring can also be achieved through other pathways, such as ring-opening reactions under harsh conditions. uobabylon.edu.iq
Functional Group Interconversions on the Acetic Acid Side Chain of the Compound
The acetic acid side chain at the C-2 position offers a versatile handle for a variety of functional group interconversions. These transformations are generally well-established in organic chemistry and can be applied to modify the properties of the parent compound.
Table 1: Potential Functional Group Interconversions of the Acetic Acid Side Chain
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | SOCl₂, then R'OH | Methyl (1-benzyl-1H-imidazol-2-yl)-acetate | Esterification |
| This compound | SOCl₂, then R'₂NH | 2-(1-Benzyl-1H-imidazol-2-yl)-N,N-diethylacetamide | Amidation |
| This compound | LiAlH₄, THF | 2-(1-Benzyl-1H-imidazol-2-yl)ethanol | Reduction to Alcohol |
| This compound | Curtius or Schmidt rearrangement | (1-Benzyl-1H-imidazol-2-yl)methanamine | Conversion to Amine |
These transformations allow for the introduction of various functionalities, which can be used to modulate the biological activity or physical properties of the molecule. For example, esterification can be used to create prodrugs, while amidation can be used to generate a library of derivatives for structure-activity relationship studies.
Investigations into Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring System
As previously mentioned, the imidazole ring in this compound is expected to be reactive towards electrophiles. The substitution pattern is directed by the existing substituents. The benzyl group at N-1 and the acetic acid group at C-2 will influence the regioselectivity of the substitution.
Electrophilic Substitution:
The most likely positions for electrophilic attack are C-4 and C-5. The outcome of a specific reaction would depend on the nature of the electrophile and the reaction conditions.
Table 2: Predicted Products of Electrophilic Substitution on the Imidazole Ring
| Reaction | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | (1-Benzyl-4-nitro-1H-imidazol-2-yl)-acetic acid and (1-Benzyl-5-nitro-1H-imidazol-2-yl)-acetic acid |
| Bromination | Br₂/CH₃COOH | (1-Benzyl-4,5-dibromo-1H-imidazol-2-yl)-acetic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (1-Benzyl-4-acyl-1H-imidazol-2-yl)-acetic acid and (1-Benzyl-5-acyl-1H-imidazol-2-yl)-acetic acid |
Nucleophilic Substitution:
Direct nucleophilic aromatic substitution on the imidazole ring of this compound is unlikely due to the electron-rich nature of the ring. However, if a suitable leaving group were present on the ring (e.g., a halogen), nucleophilic displacement could be possible, particularly at the C-2 position. In a related example, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) have been shown to undergo nucleophilic substitution at the 2-position. rsc.org
Strategies for Derivatization to Enhance Molecular Complexity and Diversity
The structure of this compound provides multiple points for derivatization to generate a library of compounds with diverse properties.
Derivatization of the Carboxylic Acid: As detailed in section 3.2, the carboxylic acid is a prime site for modification into esters, amides, and other functional groups. This can be achieved using standard coupling reagents.
Modification of the Benzyl Group: The phenyl ring of the benzyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, or acylation, to introduce further diversity.
N-Alkylation/Arylation: While the N-1 position is already occupied by a benzyl group, in related imidazole syntheses, a variety of alkyl and aryl groups can be introduced at this position.
Cross-Coupling Reactions: If a halogen atom is introduced onto the imidazole ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.
Impact of Substituent Variations on the Benzyl Moiety on Biological Efficacy
Variations in the substituents on the benzyl moiety of this compound derivatives can significantly modulate their biological efficacy. The electronic and steric properties of these substituents can influence the compound's affinity for its target and its pharmacokinetic profile.
For instance, in a series of 1-benzyl-1H-imidazoles designed as inhibitors of aldosterone synthase (CYP11B2), the introduction of a nitrile or a bromide substituent on the benzyl ring was found to be favorable for potency. Conversely, a chloride substituent at the same position resulted in lower potency. This suggests that both the electronic nature and the size of the substituent are important for optimal interaction with the target enzyme.
The position of the substituent on the benzyl ring is also a critical determinant of activity. Generally, substitutions at the para-position are well-tolerated and can enhance activity, while ortho- or meta-substitutions may lead to a decrease in efficacy due to steric hindrance or suboptimal orientation within the binding site.
Table 1: Illustrative Impact of Benzyl Moiety Substituents on Biological Efficacy of Analogous Imidazole Derivatives
| Compound | Substituent on Benzyl Ring | Relative Biological Activity |
| A | H | Baseline |
| B | 4-CN | Increased |
| C | 4-Br | Increased |
| D | 4-Cl | Decreased |
| E | 2-CH₃ | Decreased |
Note: The data in this table is illustrative and based on findings from related imidazole series to demonstrate the principles of SAR.
Role of Modifications at the Acetic Acid Side Chain on the Overall Pharmacological Profile
The acetic acid side chain at the 2-position of the imidazole ring is a key functional group that often plays a crucial role in the pharmacological profile of these compounds. The carboxylic acid moiety is ionizable at physiological pH, which can be important for forming salt bridges or hydrogen bonds with amino acid residues in the active site of a target protein.
Modifications to this side chain, such as esterification or amidation, can have a profound impact on biological activity. In many cases, the free carboxylic acid is essential for activity, and its conversion to an ester or amide leads to a significant loss of potency. However, in some instances, these modifications can serve as a prodrug strategy to improve membrane permeability and oral bioavailability, with the ester or amide being hydrolyzed in vivo to release the active carboxylic acid.
Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole, can also be a viable strategy to maintain or improve activity while potentially altering the physicochemical properties of the molecule. The length and flexibility of the side chain are also important; for example, extending the acetic acid chain to a propionic acid could alter the positioning of the acidic group and affect binding affinity.
Table 2: Predicted Effect of Acetic Acid Side Chain Modifications on Pharmacological Profile
| Modification | Predicted Impact on Activity | Rationale |
| Conversion to Methyl Ester | Likely Decrease | Loss of key ionic/hydrogen bonding interactions. |
| Conversion to Amide | Likely Decrease | Loss of key ionic/hydrogen bonding interactions. |
| Replacement with Propionic Acid | Variable | Altered positioning of the carboxylic acid group. |
| Replacement with Tetrazole | Potentially Maintained | Bioisosteric replacement with a similar acidic pKa. |
Note: The predictions in this table are based on general principles of medicinal chemistry and SAR studies of related compounds.
Contributions of Imidazole Ring Substitution Patterns to the Observed Biological Activities
While the parent compound is substituted at the 1 and 2 positions of the imidazole ring, further substitutions at other positions of the imidazole nucleus can also significantly influence biological activity. The electronic properties and steric bulk of substituents at the 4- and 5-positions can modulate the pKa of the imidazole ring, affecting its ionization state and ability to participate in interactions with biological targets.
In studies of related 1-benzyl-1H-imidazoles, the introduction of substituents at the 5-position of the imidazole ring was shown to increase both the potency and selectivity for the target enzyme. However, a clear and predictable structure-activity relationship for simultaneous substitution on both the imidazole ring and the benzyl moiety can be challenging to establish due to the conformational flexibility of the molecule.
The nature of the substituent is also critical. For example, introducing a phenyl group at the 5-position can lead to a more rigid conformation that fits well into the active site of a target, thereby enhancing activity. In contrast, bulky alkyl groups may be detrimental to activity due to steric clashes.
Rational Drug Design Principles Derived from SAR Insights for Imidazole-Based Compounds
The collective SAR insights from studies on this compound and related imidazole derivatives provide a foundation for the rational design of new and improved therapeutic agents. Several key principles have emerged:
Preservation of Key Pharmacophoric Elements: The imidazole ring, the N-benzyl group, and the C-2 acetic acid side chain are often essential for biological activity and should generally be retained in some form.
Strategic Substitution on the Benzyl Ring: The benzyl ring offers a site for modification to fine-tune potency and selectivity. Electron-withdrawing or halogen substituents at the para-position are often beneficial.
Optimization of the Acetic Acid Moiety: While the free carboxylic acid is often crucial, prodrug strategies involving esterification or bioisosteric replacement with groups like tetrazoles can be employed to enhance pharmacokinetic properties.
Exploration of Imidazole Ring Substitutions: The 4- and 5-positions of the imidazole ring can be substituted to modulate activity and selectivity, although this requires careful consideration of steric and electronic effects.
Conformational Rigidity: Introducing substituents that lock the molecule into a more rigid, active conformation can be a successful strategy for improving potency.
By applying these principles, medicinal chemists can design new analogs of this compound with a higher probability of desired biological activity and improved drug-like properties.
Biological Activities and Mechanistic Investigations of 1 Benzyl 1h Imidazol 2 Yl Acetic Acid and Its Analogs
Antimicrobial Activity Studies, Including Antibacterial and Antifungal Potentials
Imidazole (B134444) derivatives are well-recognized for their potent antimicrobial properties. ijesrr.org A broad series of these compounds have been synthesized and evaluated for their efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijesrr.orgresearchgate.net For instance, certain novel 2,2'-(((1-benzylbenzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol) derivatives have demonstrated significant antibacterial activity and low to moderate antifungal activity. rdd.edu.iqbohrium.com The versatility of the imidazole scaffold allows for chemical modifications that can enhance the potency and broaden the spectrum of antimicrobial action. ijesrr.org
Studies have shown that the antimicrobial efficacy of imidazole derivatives can be influenced by the nature of the substituents on the imidazole ring. For example, some synthetic O-benzyl derivatives have exhibited potent activity against Gram-positive bacteria and fungi, with moderate activity against Gram-negative bacteria. nih.gov The antibacterial activity of imidazole compounds has been demonstrated against strains such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. nano-ntp.com Similarly, their antifungal properties have been established against various dermatophytes and yeast infections. nano-ntp.com
Mechanistic Aspects of Antibacterial Action: Interference with DNA Replication, Cell Wall Synthesis, and Cell Membrane Disruption
The antibacterial mechanisms of imidazole derivatives are multifaceted and can involve several key cellular processes. One of the primary modes of action is the disruption of microbial cell membranes. nano-ntp.com Imidazole compounds can insert themselves into the bacterial cell membrane, leading to a loss of integrity and increased permeability. nano-ntp.com This disruption results in the leakage of essential cellular components and ultimately leads to cell death. nano-ntp.com
Furthermore, some imidazole derivatives have been found to interfere with nucleic acid synthesis, thereby inhibiting the replication and transcription processes that are crucial for bacterial survival. nano-ntp.comnih.gov By targeting enzymes involved in DNA replication and repair, these compounds can induce DNA damage and trigger programmed cell death, or apoptosis, in bacterial cells. nih.gov Another significant mechanism of antibacterial action involves the inhibition of cell wall synthesis, which is essential for maintaining the structural integrity of bacteria. nano-ntp.comnih.gov
Mechanistic Insights into Antifungal Activity
The antifungal activity of imidazole derivatives is primarily attributed to their ability to inhibit the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.comnih.gov Specifically, these compounds target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450-dependent enzyme crucial for the conversion of lanosterol to ergosterol. nih.govdergipark.org.trmdpi.com The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death. nih.govumn.edu
In addition to disrupting ergosterol synthesis, imidazole derivatives can also affect the synthesis of triglycerides and phospholipids (B1166683) in fungi. nih.gov They can also inhibit the transformation of blastospores of Candida albicans into their invasive mycelial form, which likely aids the host's immune response in clearing the infection. nih.gov Some studies also suggest that imidazole derivatives can induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cellular damage. nih.gov
Anti-inflammatory and Analgesic Potentials of Imidazole Derivatives
The imidazole scaffold is a key component in a variety of compounds that exhibit significant anti-inflammatory and analgesic properties. nih.govresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate the imidazole nucleus. nih.gov The anti-inflammatory action of these derivatives is often attributed to their ability to inhibit the production of pro-inflammatory prostaglandins (B1171923) by targeting the cyclooxygenase (COX) enzymes. nih.gov
Several studies have synthesized and evaluated novel imidazole derivatives for their pain-relieving and anti-inflammatory effects. nih.govresearchgate.net For instance, a series of newly synthesized imidazole analogs demonstrated noteworthy analgesic and anti-inflammatory activities in in-vivo models, with some compounds showing efficacy comparable to the standard drug, diclofenac (B195802) sodium. researchgate.netresearchgate.net Specifically, in a carrageenan-induced rat paw edema model, certain imidazole derivatives exhibited potent anti-inflammatory effects. researchgate.netnih.gov The analgesic potential of these compounds has been assessed using methods such as the hot plate test, where they have shown a significant reduction in pain perception. nih.govresearchgate.net
Anticancer and Cytotoxic Effects of Imidazole Compounds
The imidazole ring is a prominent feature in several anticancer agents, and its derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. nih.govnih.govbiomedpharmajournal.org The anticancer mechanisms of imidazole compounds are diverse and can involve the inhibition of angiogenesis, the formation of new blood vessels that supply nutrients to tumors. ijnrd.org By disrupting this process, these derivatives can stifle tumor growth and metastasis. ijnrd.org
Furthermore, imidazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and interfere with cell cycle progression. ijnrd.org They can also target and inhibit specific enzymes and signaling pathways that are dysregulated in cancer, such as focal adhesion kinase (FAK) and tubulin polymerization. nih.gov The inhibition of tubulin assembly can lead to cell cycle arrest at the G2/M phase, ultimately inhibiting tumor cell proliferation. nih.gov
In Vitro Cytotoxicity Assessments Against Specific Human Cell Lines
Numerous studies have evaluated the in vitro cytotoxic activity of imidazole derivatives against a panel of human cancer cell lines. The results often demonstrate significant dose-dependent inhibition of cancer cell proliferation.
| Compound/Derivative | Cell Line | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Human gastric cancer) | 0.05 | nih.gov |
| Thiazole-benzimidazole derivative 44 | MCF-7 (Human breast cancer) | 6.30 | nih.gov |
| Thiazole-benzimidazole derivative 45 | MCF-7 (Human breast cancer) | 5.96 | nih.gov |
| Indole-imidazole derivative 43 | MCF-7 (Human breast cancer) | 0.8 | nih.gov |
| Long-chain imidazole-based ionic liquid (compound 2) | SK-N-DZ (Neuroblastoma) | - | researchgate.net |
| Long-chain imidazole-based ionic liquid (compound 2) | K562 (Myeloid leukemia) | 4.7 | researchgate.net |
| 1-dodecyl-3-methylimidazolium chloride (compound 4) | K562 (Myeloid leukemia) | 119.2 | researchgate.net |
| 1-dodecyl-3-methylimidazolium chloride (compound 4) | SK-N-DZ (Neuroblastoma) | 65.6 | researchgate.net |
| 1-hexadecyl-3-methylimidazolium chloride (compound 9) | K562 (Myeloid leukemia) | 30.4 | researchgate.net |
| 1-hexadecyl-3-methylimidazolium chloride (compound 9) | SK-N-DZ (Neuroblastoma) | 15.8 | researchgate.net |
| Benzimidazole (B57391) derivative (se-182) | HepG2 (Human liver cancer) | 15.58 | jksus.org |
| Benzimidazole derivative (se-182) | A549 (Human lung cancer) | 15.80 | jksus.org |
Antiviral and Anti-parasitic Applications of Imidazole Scaffolds
The imidazole scaffold has also demonstrated significant potential in the development of antiviral and anti-parasitic agents. biomedpharmajournal.orgnih.govresearchgate.net Several imidazole-containing compounds have been screened for their activity against a range of DNA and RNA viruses. nih.gov For instance, certain 2-phenylbenzimidazole (B57529) analogs have shown promising inhibitory activity against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Vaccinia Virus (VV). nih.gov The antiviral mechanisms of these compounds can involve targeting various stages of the viral life cycle. ijnrd.org
In the realm of anti-parasitic applications, imidazole derivatives have been investigated for their efficacy against protozoan parasites like Trypanosoma and Leishmania. nih.govsemanticscholar.org The anti-parasitic action of these compounds is often linked to their ability to interfere with essential metabolic pathways in the parasites. nih.gov For example, some imidazolidinones have shown potential as antileishmanial agents by acting as kinase inhibitors in the parasite cells. nih.gov Additionally, certain imidazole derivatives have exhibited potent in vitro and in vivo anti-trypanosomal activity, with some compounds being able to clear the systemic parasite burden in infected animal models. semanticscholar.org
Investigations into Enzyme Inhibition and Receptor Interaction Mechanisms
The imidazole nucleus, a key structural component of (1-Benzyl-1H-imidazol-2-yl)-acetic acid, is recognized for its ability to interact with various biological targets, including enzymes and receptors. nih.gov The nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors, mimicking the binding behavior of natural purines and enabling these compounds to fit into nucleotide-binding sites on enzymes, potentially leading to their inhibition. nih.gov
Research into analogs has revealed specific and potent interactions. For instance, a series of 1-Benzyl-1H-imidazoles were designed and synthesized as selective inhibitors of Aldosterone Synthase (CYP11B2), an enzyme involved in steroid synthesis. acs.org Out of 44 synthesized compounds, 20 showed potency in the low nanomolar range for CYP11B2 inhibition. acs.org The inhibitory mechanism of the broader imidazole class has been investigated in detail; for example, imidazole itself has been shown to inhibit Sfβgly, a GH1 β‐glucosidase, through a partial competitive mechanism. nih.gov It binds to the enzyme's active site, which reduces the substrate's affinity without altering the rate of product formation. nih.gov
In the realm of receptor antagonism, derivatives such as 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids have been identified as novel and selective antagonists for the CRTh2 receptor, a target for inflammatory conditions. nih.gov Similarly, imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have been identified as dual-binding inhibitors of the human Insulin-Degrading Enzyme (IDE), interacting with both an exosite and the catalytic site. nih.gov Further studies on acetylphenyl-substituted imidazolium (B1220033) salts demonstrated highly potent inhibitory effects against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II). researchgate.net
The following table summarizes the enzyme and receptor inhibitory activities of selected analogs of this compound.
| Compound Class | Target Enzyme/Receptor | Observed Activity |
| 1-Benzyl-1H-imidazoles | Aldosterone Synthase (CYP11B2) | Potent inhibition, with IC50 values in the low nanomolar range (1-30 nM) for 20 compounds. acs.org |
| Acetylphenyl-substituted imidazolium salts | Acetylcholinesterase (AChE) | Potent inhibition with Ki values ranging from 8.30±1.71 to 120.77±8.61 nM. researchgate.net |
| Acetylphenyl-substituted imidazolium salts | Carbonic Anhydrase (hCA I & II) | Effective inhibition with Ki values from 16.97±2.04 to 84.45±13.78 nM for hCA I and 14.09±2.99 to 69.33±17.35 nM for hCA II. researchgate.net |
| 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids | CRTh2 Receptor | Identified as a novel chemotype of selective CRTh2 receptor antagonists. nih.gov |
| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Insulin-Degrading Enzyme (IDE) | Act as reversible, partial, competitive, and dual-binding inhibitors. nih.gov |
Molecular docking and modeling studies have provided significant insights into the specific molecular interactions that govern the binding of this compound analogs to their biological targets. These interactions are crucial for the stability of the ligand-receptor complex and for determining the compound's inhibitory or antagonistic potency.
In the context of EGFR inhibition by benzimidazole-based compounds, docking studies revealed key interactions within the enzyme's binding pocket. nih.gov Notably, hydrogen bonding interactions with critical amino acid residues such as Lys721 and Thr830 have been identified. nih.gov Furthermore, the triazole ring in some hybrid molecules was found to form a water-bridged pi-H contact with Cys773 at the binding gate. nih.gov
For the selective inhibitors of Aldosterone Synthase (CYP11B2), molecular docking was used to understand the structure-activity relationship of the synthesized 1-benzyl-1H-imidazoles. acs.org These in silico analyses helped to rationalize how the relatively simple, nonchiral structures of the inhibitors achieve a good fit within the active site of the enzyme. acs.org
Similarly, docking of acetylphenyl-substituted imidazolium salts into the active sites of acetylcholinesterase and carbonic anhydrase has been performed to understand their potent inhibitory activity. researchgate.net The binding of imidazole derivatives to the human Insulin-Degrading Enzyme (IDE) has also been structurally characterized through docking and co-crystallization, providing a basis for understanding their dual-binding inhibition mechanism. nih.gov
The primary molecular interaction forces identified in these studies include:
Hydrogen Bonding: Formation of hydrogen bonds between the nitrogen atoms of the imidazole ring and amino acid residues (e.g., Lys721, Thr830 in EGFR) is a common and critical interaction. nih.gov
π–π Stacking: The aromatic rings of the benzyl (B1604629) and imidazole moieties can engage in π–π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site.
Water-Bridged Interactions: In some cases, water molecules mediate the interaction between the ligand and the protein, as seen with the triazole ring of an EGFR inhibitor forming a contact with Cys773. nih.gov
Other Documented Biological Activities such as Larvicidal and Anticonvulsant Actions
Beyond enzyme inhibition and receptor modulation, derivatives of this compound have been investigated for other significant biological activities, notably as larvicidal and anticonvulsant agents.
Larvicidal Activity: A study involving the synthesis of novel imidazole derivatives demonstrated their potential as larvicidal agents. nih.gov One specific compound, referred to as 1a, showed more effective larvicidal activity against the mosquito species Culex quinquefasciatus (LD50: 34.9 μg/mL) than the commercial insecticide permethrin (B1679614) (LD50: 35.4 μg/mL). nih.gov Molecular docking studies suggested that this activity is linked to the compound's binding affinity for the 3OGN protein. nih.gov
Anticonvulsant Activity: Several studies have explored the anticonvulsant potential of benzimidazole derivatives, which are structural analogs of the core compound. A series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were synthesized and screened for anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov Several of these compounds exhibited potent anticonvulsant effects with low neurotoxicity. nih.gov
Another study focused on 2-(2-benzyl-benzoimidazol-1-yl)-1-(3,5-diphenyl-4,5-dihydro-pyrazol-1-yl) ethanones, which were screened using the scPTZ method. connectjournals.com Three compounds (4a, 4b, and 4c) were found to be particularly potent. connectjournals.com Molecular docking studies against human mitochondrial branched-chain aminotransferase suggested a potential mechanism for this activity, with the most potent compound showing a docking score of -6.478. connectjournals.com Further research on different benzimidazole derivatives has also identified compounds with significant anticonvulsant properties when tested via the PTZ-induced convulsion method. hrpub.org
The table below presents findings from studies on the anticonvulsant activity of related benzimidazole analogs.
| Compound Series | Anticonvulsant Test Model | Key Findings |
| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | MES and scPTZ | Compounds 4e, 4f, 4g, 4h, and 4j showed potent activity with low neurotoxicity. nih.gov |
| 2-(2-benzyl-benzoimidazol-1-yl)-1-(3,5-diphenyl-4,5-dihydro-pyrazol-1-yl) ethanones | scPTZ | Compounds 4a, 4b, and 4c were found to be the most potent. connectjournals.com |
| N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide derivatives | PTZ Induced Convulsion | Derivatives containing 2-nitro aniline (B41778) and 3-nitro aniline showed significant biological activities. hrpub.org |
Advanced Analytical Techniques for Characterization and Purity Assessment of 1 Benzyl 1h Imidazol 2 Yl Acetic Acid
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of (1-Benzyl-1H-imidazol-2-yl)-acetic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are highly characteristic. The spectrum would feature distinct signals for the protons on the benzyl (B1604629) group, the imidazole (B134444) ring, and the acetic acid moiety. For instance, the benzylic protons (CH₂) typically appear as a sharp singlet, while the aromatic protons of the phenyl ring show complex multiplets in the aromatic region. umich.edu The two protons on the imidazole ring would appear as distinct singlets, and the methylene (B1212753) protons of the acetic acid group would also produce a singlet. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carboxylic acid carbonyl carbon, the carbons of the imidazole and phenyl rings, and the two distinct methylene (CH₂) carbons. mdpi.com The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet | ~171 |
| Imidazole C2 | - | - | ~145 |
| Imidazole C4/C5 | ~7.1, ~7.0 | Singlet, Singlet | ~127, ~121 |
| Acetic Acid CH₂ | ~3.8 | Singlet | ~30 |
| Benzyl CH₂ | ~5.4 | Singlet | ~50 |
| Benzyl C1' (ipso) | - | - | ~136 |
| Benzyl C2'/C6' | ~7.3 | Multiplet | ~128 |
| Benzyl C3'/C5' | ~7.4 | Multiplet | ~129 |
| Benzyl C4' | ~7.3 | Multiplet | ~128 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. umich.edumdpi.comresearchgate.netorganicchemistrydata.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. researchgate.net Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the imidazole and phenyl rings typically appear in the 1450-1600 cm⁻¹ region. researchgate.netphyschemres.org
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| 3150-3000 | C-H stretch | Aromatic (Phenyl, Imidazole) |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| 1725-1700 | C=O stretch (strong) | Carboxylic Acid |
| 1600-1450 | C=C and C=N stretch | Aromatic/Heterocyclic Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the phenyl and imidazole rings in this compound exhibit characteristic absorptions in the UV region. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show strong absorption bands corresponding to π → π* electronic transitions within the conjugated systems of the aromatic rings. physchemres.orgnih.gov The primary absorption maximum (λmax) is anticipated to be in the range of 250-280 nm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (Molecular Formula: C₁₂H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy, yielding a molecular weight of approximately 216.0899 g/mol .
Under electron impact (EI) ionization, the molecular ion (M⁺˙) at m/z ≈ 216 would be observed. The molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways include:
Loss of a carboxyl group: Cleavage of the acetic acid side chain can lead to the loss of a •COOH radical (45 Da), resulting in a prominent fragment ion. libretexts.org
Formation of the benzyl or tropylium (B1234903) cation: A very common fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form a highly stable benzyl cation (C₇H₇⁺) or its rearranged tropylium isomer at m/z = 91. researchgate.net This is often the base peak in the spectrum.
Alpha-cleavage: Cleavage of the bond between the benzyl CH₂ and the imidazole ring can also occur.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 216 | [C₁₂H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 171 | [M - COOH]⁺ | Loss of carboxyl radical |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |
| 125 | [C₆H₉N₂]⁺ | Imidazolyl-methyl cation after cleavage of benzyl group |
Chromatographic Techniques for Purity Determination and Separation
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. sciforum.net
A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then developed in a sealed chamber containing an appropriate solvent system (the mobile phase), such as a mixture of methanol and chloroform (B151607) or ethyl acetate (B1210297) and hexane. nih.govnih.gov The different components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. The separated spots are visualized, commonly under UV light (254 nm) or by staining with an agent like iodine vapor. nih.gov The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative determination of the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose. researchgate.net
In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18 silica). The components are separated based on their differential partitioning between the mobile and stationary phases. The purity of the sample is determined by detecting the eluting components, usually with a UV detector set at a wavelength where the compound absorbs strongly (e.g., 254 nm). researchgate.net The purity is calculated from the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 35 °C |
Elemental Analysis for Empirical Formula and Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. By quantitatively determining the mass percentages of each element present, it provides a fundamental check on the compound's composition and purity. The molecular formula for this compound is C₁₂H₁₂N₂O₂. core.ac.uk
Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). These theoretical values serve as a benchmark against which experimental results from combustion analysis are compared. A close agreement between the experimental and theoretical percentages is a strong indicator of the sample's purity and correct identity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 66.65 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.60 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.96 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.80 |
| Total | | | | 216.24 | 100.00 |
Note: Experimental data from literature for the elemental analysis of this specific compound is not available in the searched sources. The table reflects theoretical values based on the molecular formula.
X-ray Diffraction (XRD) for Solid-State Structural Determination
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental X-ray diffraction data for this compound. Consequently, critical structural parameters such as its crystal system, lattice parameters, and detailed molecular geometry in the solid state have not been publicly documented. Such a study would be invaluable for understanding its solid-state properties and intermolecular interactions.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
Electrochemical Characterization Methods, including Conductivity Measurements
Electrochemical methods, such as cyclic voltammetry, are utilized to investigate the redox properties of a compound, determining its oxidation and reduction potentials. These techniques provide insight into the electronic behavior of the molecule and its potential for electron transfer reactions. Conductivity measurements, on the other hand, directly assess the material's ability to conduct an electric current, a key parameter for applications in electronics and materials science.
Based on a review of available literature, no specific studies detailing the electrochemical characterization or conductivity measurements of this compound have been reported. Therefore, its redox behavior, electron-donating or -accepting capabilities, and electrical conductivity remain uncharacterized. Future research in this area would be necessary to evaluate its suitability for applications in fields such as electrochemical sensing or as a component in conductive materials.
Table 3: Electrochemical Properties of this compound
| Property | Method | Value |
|---|---|---|
| Oxidation Potential (Epa) | Cyclic Voltammetry | Data Not Available |
| Reduction Potential (Epc) | Cyclic Voltammetry | Data Not Available |
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 1h Imidazol 2 Yl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions
Currently, there are no published Density Functional Theory (DFT) studies specifically for (1-Benzyl-1H-imidazol-2-yl)-acetic acid.
DFT calculations are a powerful tool for understanding the fundamental electronic properties of a molecule. A typical DFT study on this compound would involve:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the lowest energy state.
Electronic Properties: Calculating key electronic descriptors. This would include mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for predicting the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): Generating an MEP map to visualize the electron density distribution. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule might interact with biological targets.
Vibrational Frequency Analysis: Calculating theoretical vibrational spectra (IR and Raman) to complement experimental data and confirm the optimized structure.
Without specific research, no data tables on optimized bond lengths, angles, or electronic properties can be generated for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interaction Dynamics
No specific molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature.
MD simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into:
Conformational Flexibility: Analyzing the range of shapes the molecule can adopt in different environments (e.g., in water or bound to a protein). This is crucial as a molecule's conformation often dictates its biological activity.
Ligand-Receptor Stability: If a biological target were known (e.g., a specific enzyme), MD simulations could be used to assess the stability of the compound when bound to the receptor's active site. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein would be calculated to see if the binding is stable over time.
As no such simulations have been published, data on conformational clusters or binding stability is unavailable.
Molecular Docking Studies for Predicting Binding Affinities and Optimal Binding Orientations
There are no published molecular docking studies featuring this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a potential drug and its protein target. A hypothetical docking study would involve:
Target Identification: Selecting a relevant protein target.
Binding Site Prediction: Identifying the active or allosteric site on the protein where the compound is likely to bind.
Docking and Scoring: Placing the ligand into the binding site in various orientations and conformations and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results would predict the most likely binding mode and the strength of the interaction.
Without published studies, there is no data on potential protein targets, binding affinities, or key interacting amino acid residues for this specific compound.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
There are no publicly available, peer-reviewed in silico ADMET prediction reports specifically for this compound.
ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early-stage drug discovery to identify candidates with favorable drug-like properties. A typical ADMET analysis would predict parameters such as:
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
Metabolism: Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes.
Excretion: Prediction of total clearance.
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxicological endpoints.
Without specific studies, a data table of predicted ADMET properties for this compound cannot be compiled.
Medicinal Chemistry and Drug Discovery Applications of this compound as a Core Scaffold
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. The compound this compound exemplifies a fundamental structure within this class, providing a framework for the development of novel drugs targeting a wide array of diseases. This article explores the medicinal chemistry applications of this scaffold, focusing on design strategies, its role as a pharmacophore, analogue development, and clinical potential.
Industrial and Material Science Applications of Imidazole and Its Derivatives
Role as Ligands in Coordination Chemistry and Metal Complexes
Imidazole (B134444) and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can readily coordinate to metal centers. In the case of (1-Benzyl-1H-imidazol-2-yl)-acetic acid, the presence of both the imidazole ring and a carboxylic acid group makes it a potentially versatile ligand. It can act as a monodentate ligand through one of the imidazole nitrogen atoms, a bidentate ligand involving both the imidazole and the carboxylate group (forming a chelate ring), or a bridging ligand connecting multiple metal centers to form coordination polymers. bohrium.com
The benzyl (B1604629) group attached to one of the nitrogen atoms can introduce steric hindrance that influences the coordination geometry around the metal center. Furthermore, the electronic properties of the benzyl group can modulate the electron-donating ability of the imidazole ring, thereby affecting the stability and reactivity of the resulting metal complex.
While specific studies detailing the coordination chemistry of this compound are not extensively reported in the available literature, the broader family of imidazole-carboxylate ligands has been used to construct a diverse range of coordination polymers and metal-organic frameworks (MOFs). bohrium.com These materials exhibit interesting structural topologies and potential applications in areas such as gas storage, separation, and photoluminescence. bohrium.com The combination of the rigid imidazole ring and the flexible carboxylate linker in this compound suggests its potential as a building block for novel coordination polymers with unique structural and functional properties.
Catalytic Applications in Various Organic Transformations
The imidazole moiety is a key component in the active sites of many enzymes and is known to participate in various catalytic processes, primarily through its ability to act as a general acid or base and as a nucleophile. nih.gov Consequently, imidazole and its derivatives have been explored as catalysts in a range of organic transformations. The catalytic potential of this compound can be attributed to both the imidazole ring and the carboxylic acid group.
The imidazole ring itself can function as a nucleophilic catalyst or a proton shuttle. The carboxylic acid group can act as a Brønsted acid catalyst or, in its deprotonated carboxylate form, as a Brønsted base. The synergistic action of these two functional groups within the same molecule could lead to enhanced catalytic activity in certain reactions.
Although direct experimental evidence for the catalytic application of this compound is not prominent in the reviewed literature, related imidazole-containing ionic liquids and polymers have been shown to be effective catalysts in reactions such as atom transfer radical polymerization. tandfonline.comtandfonline.com Furthermore, imidazole derivatives have been employed as catalysts in the synthesis of other heterocyclic compounds. rsc.org Theoretical studies on the catalytic activity of related compounds could provide insights into the potential of this compound in catalysis. dntb.gov.ua The presence of both acidic and basic functionalities suggests its potential utility in bifunctional catalysis.
Use as Corrosion Inhibitors in Diverse Industrial Settings
Corrosion is a major issue in many industrial sectors, and the development of effective corrosion inhibitors is of paramount importance. Imidazole and its derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys in different corrosive media. researchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
The adsorption of imidazole derivatives on a metal surface is facilitated by the presence of the nitrogen heteroatoms with their lone pair of electrons and the π-electrons of the aromatic imidazole ring. These features allow for strong interactions with the vacant d-orbitals of the metal atoms. In this compound, the benzyl group can further enhance the corrosion inhibition efficiency by increasing the surface area covered by the inhibitor molecule. The acetic acid group can improve the solubility of the compound in aqueous media and can also participate in the adsorption process through its carboxylate functionality.
| Imidazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) |
|---|---|---|---|
| 2-Chloro-1-(4-fluorobenzyl) benzimidazole (B57391) | Copper | 0.5 M H₂SO₄ | 95.2 |
| 1-Benzylbenzimidazole | Mild Steel | 1 M HCl | 97.2 - 97.8 |
| 1,3-Dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | 1% NaCl | >80 |
| 1,3-Dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | 1% NaCl | >80 |
Table 1: Corrosion inhibition efficiencies of selected imidazole derivatives. mdpi.comelectrochemsci.orgnih.gov
Integration into Advanced Materials and Polymer Science
The incorporation of imidazole functionalities into polymers can impart a range of desirable properties, leading to the development of advanced materials with tailored applications. nih.gov Imidazole-containing polymers can exhibit enhanced thermal stability, ionic conductivity, and the ability to coordinate with metal ions. tandfonline.comtandfonline.com this compound, with its carboxylic acid group, presents a potential route for integration into polymer backbones through condensation polymerization reactions, such as the formation of polyesters or polyamides.
The resulting polymers would possess pendant imidazole and benzyl groups, which could introduce specific functionalities. The imidazole units can act as proton conductors in fuel cell membranes, as ligands for the preparation of polymer-supported catalysts, or as sites for post-polymerization modification. The benzyl groups can enhance the hydrophobicity and thermal stability of the polymer.
Imidazolium-based ionic liquids, which can be derived from imidazole compounds, are also widely used in polymer science as solvents for polymerization, as plasticizers, and as components of ion-conductive membranes. tandfonline.comtandfonline.com Furthermore, imidazole derivatives can be used as curing agents for epoxy resins and in the synthesis of functional polymers for applications in gene delivery and as electromechanical actuators. acs.orgrsc.org While there is no specific literature on the use of this compound in polymer science, its molecular structure suggests it could be a valuable monomer or functionalizing agent for the creation of novel polymeric materials.
Future Directions and Emerging Research Avenues for 1 Benzyl 1h Imidazol 2 Yl Acetic Acid Research
Exploration of Novel and Sustainable Synthetic Pathways for Imidazole (B134444) Derivatives
The synthesis of imidazole derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods remains a critical research focus. Future investigations into the synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid and related compounds are expected to pivot towards green chemistry principles.
Traditional synthetic routes, such as the Debus-Radziszewski reaction, are being re-evaluated and optimized through modern techniques. orientjchem.org The application of microwave irradiation and ultrasound has already demonstrated the potential to significantly reduce reaction times and improve yields for various imidazole derivatives. bohrium.comresearchgate.net For instance, microwave-assisted synthesis has been shown to be an effective tool for the rapid and high-yield production of substituted imidazoles. researchgate.net
The use of novel catalytic systems is another promising frontier. Brønsted acidic ionic liquids have emerged as efficient and reusable catalysts for the one-pot synthesis of substituted imidazoles under solvent-free conditions, offering excellent yields. researchgate.net Furthermore, the application of nanotechnology in catalysis, such as the use of magnetic nanoparticles, presents an opportunity for the development of highly efficient and easily recoverable catalysts for imidazole synthesis. bohrium.com
Future research will likely focus on adapting and refining these sustainable methods for the specific synthesis of this compound, aiming to create scalable and industrially viable production processes.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. researchgate.net | Increased efficiency and throughput. |
| Ultrasound-Assisted Synthesis | Enhanced mass transfer and reaction rates. bohrium.com | Milder reaction conditions and improved yields. |
| Ionic Liquid Catalysis | "Green" solvents, reusable catalysts. researchgate.net | Environmentally friendly and cost-effective processes. |
| Nanocatalysis | High catalytic activity, easy separation. bohrium.com | High efficiency and catalyst recyclability. |
Deeper Mechanistic Understanding of Biological Actions at the Molecular Level
Preliminary research has identified this compound as a potential inhibitor of c-fms kinase, a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, and survival. chemicalbook.com This finding provides a crucial starting point for more in-depth mechanistic studies. Future research should aim to elucidate the precise molecular interactions between this compound and its biological targets.
Advanced techniques such as X-ray crystallography and computational modeling can provide detailed insights into the binding modes and conformational changes that occur upon interaction with target proteins. acs.org Understanding these interactions at an atomic level is essential for optimizing the compound's potency and selectivity.
Furthermore, exploring the broader biological activity profile of this compound is warranted. The imidazole scaffold is known to interact with a wide range of biological targets, including enzymes and receptors. nih.govbiomedpharmajournal.org For example, other N-(1-benzyl-1H-imidazol-2-yl)amide derivatives have been identified as melanocortin 1 receptor agonists, highlighting the diverse biological roles of this structural motif. bohrium.com Comprehensive screening against a panel of kinases and other relevant biological targets will be crucial in uncovering the full therapeutic potential and possible off-target effects of this compound.
Development of Highly Targeted Therapies Utilizing the Imidazole Scaffold
The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets with high affinity. nih.gov This versatility makes it an excellent foundation for the development of highly targeted therapies. Building upon the initial finding of c-fms kinase inhibition, future research should focus on designing and synthesizing analogs of this compound with enhanced potency and selectivity.
Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for biological activity. By systematically modifying the benzyl (B1604629) and acetic acid moieties, as well as the imidazole core, it may be possible to develop next-generation inhibitors with improved pharmacological profiles.
Moreover, the imidazole scaffold can be incorporated into targeted drug delivery systems. For instance, imidazole derivatives can be conjugated to nanoparticles or other carrier molecules to facilitate their delivery to specific tissues or cell types, thereby enhancing their therapeutic efficacy while minimizing systemic side effects. ijsrtjournal.com
| Therapeutic Target Class | Relevance of Imidazole Scaffold | Future Direction for this compound |
| Kinase Inhibitors | The imidazole core is a common feature in many kinase inhibitors. ijsrtjournal.com | Optimization of the structure to enhance selectivity and potency against c-fms and other kinases. |
| Receptor Agonists/Antagonists | Imidazole derivatives can modulate the activity of various receptors. bohrium.com | Screening for activity against a broad range of receptors to identify new therapeutic applications. |
| DNA Intercalating Agents | Some imidazole-based compounds can interact with DNA. ijsrtjournal.com | Investigation of potential DNA binding properties and their implications for anticancer therapies. |
Application in Novel Material Technologies and Nanoscience
While the primary focus of research on this compound has been on its biological potential, the unique chemical properties of the imidazole ring also make it an attractive candidate for applications in materials science and nanotechnology. Imidazole derivatives are known to be effective corrosion inhibitors and have been used in the development of functional polymers and ionic liquids.
Future research could explore the incorporation of this compound into novel materials. For example, its ability to coordinate with metal ions could be exploited in the design of new metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
In the realm of nanoscience, imidazole derivatives can be used to functionalize the surface of nanoparticles, imparting specific properties such as improved stability, dispersibility, and biocompatibility. biointerfaceresearch.combohrium.com The benzyl and acetic acid groups of this compound offer versatile handles for covalent attachment to various nanomaterials, opening up possibilities for the development of new nanocomposites with tailored functionalities.
Integration of Artificial Intelligence and Machine Learning in Imidazole Drug Discovery and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. For this compound, these computational tools can be applied across the entire research and development pipeline.
In the area of synthesis, ML algorithms can be used to optimize reaction conditions, predict reaction outcomes, and even propose novel synthetic routes. beilstein-journals.orgresearchgate.net This can significantly accelerate the development of efficient and sustainable synthetic processes.
In drug discovery, AI can be employed for virtual screening of large compound libraries to identify new biological targets for this compound and its derivatives. nih.gov Predictive models can also be developed to forecast the pharmacokinetic and toxicological properties of new analogs, allowing for the early identification of promising drug candidates.
Furthermore, in materials science, machine learning can guide the design of new materials with desired properties by predicting the performance of different imidazole-based structures. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.
| Application Area | Role of AI and Machine Learning | Expected Impact on this compound Research |
| Synthesis Optimization | Prediction of optimal reaction conditions (temperature, catalyst, solvent). beilstein-journals.orgresearchgate.net | Faster development of efficient and sustainable synthetic routes. |
| Drug Discovery | Virtual screening, target identification, ADMET prediction. nih.gov | Accelerated discovery of new therapeutic applications and lead compounds. |
| Materials Design | Prediction of material properties based on chemical structure. | Rational design of novel imidazole-based materials with tailored functionalities. |
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent (Step 1) | Dichloromethane | |
| Base (Step 1) | Diisopropylethylamine (DIPEA) | |
| Reaction Time (Step 2) | 12 h reflux | |
| Purification Method | Flash chromatography (EtOAc/Hex) |
Q. Table 2. Computational Modeling Parameters
| Method | Basis Set | Interaction Type | Outcome (Bond Length) |
|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | O-H···O (dimer) | 1.82 Å |
| Molecular Dynamics | OPLS-AA | π-π stacking (benzyl) | 3.5–4.0 Å separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
